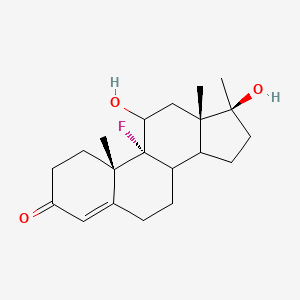

Fluoxymesteron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluoxymesterone is a synthetic androgenic anabolic steroid, commonly known under the brand names Halotestin and Ultandren . It is primarily used in the treatment of low testosterone levels in men, delayed puberty in boys, breast cancer in women, and anemia . This compound is taken orally and has strong androgenic effects and moderate anabolic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluoxymesterone is synthesized from 11α-hydroxy-4-androstene-3,17-dione through a series of chemical reactions. The process involves dehydration at the 9 and 11 positions, protection of the ketone group at the 3 position, a Grignard reaction at the 17 position, and hydrolysis protection at the 3 position .

Industrial Production Methods: Industrial production of fluoxymesterone involves high-pressure liquid chromatography for purification and quality control. The compound is preserved in well-closed containers, protected from light, and undergoes rigorous testing to ensure it meets the required purity standards .

Análisis De Reacciones Químicas

Types of Reactions: Fluoxymesterone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Commonly involves reagents like potassium permanganate or chromium trioxide.

Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include 5α-dihydrofluoxymesterone and 11-oxofluoxymesterone .

Aplicaciones Científicas De Investigación

Fluoxymesterone has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of steroid chemistry.

Biology: Investigated for its effects on androgen receptors and protein synthesis.

Medicine: Used in clinical trials for the treatment of hormone receptor-positive metastatic breast cancer.

Mecanismo De Acción

Fluoxymesterone works by binding to androgen receptors, which leads to interactions with cellular components involved in protein synthesis . This binding can increase or decrease the synthesis of specific proteins, contributing to its androgenic and anabolic effects . The compound is approximately five times as potent as natural methyltestosterone .

Comparación Con Compuestos Similares

Methyltestosterone: Another synthetic androgenic anabolic steroid, but less potent than fluoxymesterone.

Testosterone: The natural androgen hormone, which fluoxymesterone mimics but with greater potency.

Oxandrolone: A synthetic anabolic steroid with a different profile of anabolic and androgenic effects.

Uniqueness: Fluoxymesterone is unique due to its high oral bioavailability and strong androgenic effects, making it particularly effective in treating conditions related to low testosterone and certain types of breast cancer .

Propiedades

Fórmula molecular |

C20H29FO3 |

|---|---|

Peso molecular |

336.4 g/mol |

Nombre IUPAC |

(9R,10S,13S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14?,15?,16?,17-,18-,19-,20-/m0/s1 |

Clave InChI |

YLRFCQOZQXIBAB-FPLGDIQVSA-N |

SMILES isomérico |

C[C@]12CCC(=O)C=C1CCC3[C@@]2(C(C[C@]4(C3CC[C@]4(C)O)C)O)F |

SMILES canónico |

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)